2H-Naphtho(1,2-d)triazole-5-sulfonic acid, 2-(4-nitrophenyl)-, sodium salt
Description
CAS RN: 72102-77-3 Molecular Formula: C₁₆H₉N₄O₇S₂·Na Regulatory Status: Listed on Canada’s Non-domestic Substances List (NDSL), indicating its industrial use and regulated import/manufacture in Canada .
This compound features a naphthotriazole core substituted with a 4-nitrophenyl group at position 2 and a sulfonic acid sodium salt at position 4. The nitro group enhances electron-withdrawing properties, while the sulfonate group improves water solubility.
Properties
CAS No. |
72102-77-3 |
|---|---|
Molecular Formula |
C16H9N4NaO5S |
Molecular Weight |
392.3 g/mol |
IUPAC Name |
sodium;2-(4-nitrophenyl)benzo[e]benzotriazole-5-sulfonate |
InChI |
InChI=1S/C16H10N4O5S.Na/c21-20(22)11-7-5-10(6-8-11)19-17-14-9-15(26(23,24)25)12-3-1-2-4-13(12)16(14)18-19;/h1-9H,(H,23,24,25);/q;+1/p-1 |
InChI Key |
BZULOOIEZNUINB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=NN(N=C23)C4=CC=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Naphtho(1,2-d)triazole-5-sulfonic acid, 2-(4-nitrophenyl)-, sodium salt typically involves multiple steps, including the formation of the naphtho-triazole core, sulfonation, and nitration reactions The process begins with the cyclization of appropriate precursors to form the naphtho-triazole structure
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is then purified through crystallization or other separation techniques to obtain the desired compound in its sodium salt form.
Chemical Reactions Analysis
Types of Reactions
2H-Naphtho(1,2-d)triazole-5-sulfonic acid, 2-(4-nitrophenyl)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can participate in reduction reactions, particularly involving the nitro group.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can introduce various functional groups in place of the sulfonic acid group.
Scientific Research Applications
Chemistry
- Reagent in Synthesis : The compound serves as a reagent in various chemical reactions, facilitating the synthesis of complex organic molecules.
- Oxidation and Reduction Reactions : It participates in oxidation and reduction processes, leading to the formation of various derivatives that are useful in further applications.
Biology
- Biochemical Assays : The compound is employed in assays to study enzyme interactions and cellular processes.
- Photodynamic Therapy : Research indicates that it acts as an effective photosensitizer, generating reactive oxygen species (ROS) upon activation by light. This property is particularly beneficial for targeted cancer therapies, allowing for selective destruction of tumor cells while sparing healthy tissue.
Industry
- Dyes and Pigments Production : The compound is utilized in the manufacture of dyes and pigments due to its vibrant color properties.
- Antimicrobial Applications : Preliminary studies suggest that it exhibits antimicrobial activity against various bacterial strains, making it a candidate for developing new antibacterial agents .
Photodynamic Therapy Efficacy
A study evaluated the efficacy of 2H-Naphtho(1,2-d)triazole-5-sulfonic acid in photodynamic therapy. Results showed a significant reduction in tumor cell viability upon light exposure, confirming its potential as a therapeutic agent. This selective cytotoxicity is crucial for minimizing damage to healthy tissues during treatment.
| Study | Methodology | Results |
|---|---|---|
| Photodynamic Efficacy Study | In vitro testing on tumor cells | Significant reduction in cell viability upon light activation |
Antimicrobial Activity Assessment
A focused study on the antimicrobial properties of similar triazole compounds demonstrated varying degrees of inhibition against Gram-positive and Gram-negative bacteria. The presence of amino substituents enhanced antibacterial activity significantly.
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | MIC (µg/mL) |
|---|---|---|---|
| 9a | High | Moderate | 50 |
| 4d | High | Low | 100 |
| 5e | Moderate | Weak | 200 |
Mechanism of Action
The mechanism of action of 2H-Naphtho(1,2-d)triazole-5-sulfonic acid, 2-(4-nitrophenyl)-, sodium salt involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify biological molecules and influence cellular processes. The nitrophenyl group, in particular, plays a crucial role in its reactivity and interaction with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
Table 1: Key Structural Features
Key Observations:
- Sulfonate Position : The target’s single sulfonate at C5 contrasts with CAS 130-34-7’s disulfonates (C6, C8), which lower logP and increase solubility .
- Azo vs. Nitro Groups : CAS 12222-60-5’s azo bridge broadens light absorption (useful in dyes), while the target’s nitro group enhances photostability .
Physicochemical Properties
Table 2: Comparative Properties
Key Findings:
- Solubility : Sodium sulfonates in the target and CAS 12222-60-5 dominate aqueous solubility, whereas CAS 3333-62-8’s coumarin-triazole hybrid favors organic solvents .
- Thermal Stability : Nitro groups in the target may enhance thermal resistance compared to CAS 130-34-7’s disulfonates .
Table 3: Use Cases and Regulations
Key Insights:
Biological Activity
2H-Naphtho(1,2-d)triazole-5-sulfonic acid, 2-(4-nitrophenyl)-, sodium salt is a complex organic compound notable for its diverse biological activities. This compound features a naphthalene ring fused with a triazole moiety and a sulfonic acid group, contributing to its unique properties and potential applications in various fields, particularly in medicinal chemistry.
- Molecular Formula :
- Molecular Weight : Approximately 632.6 g/mol
- Solubility : Highly soluble in water due to the presence of the sulfonic acid group.
The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) upon light activation, making it a candidate for photodynamic therapy (PDT). This mechanism allows for selective destruction of tumor cells while minimizing damage to surrounding healthy tissue. The compound also interacts with various biomolecules, including proteins and nucleic acids, which may influence cellular pathways and contribute to its therapeutic effects.
Photodynamic Therapy (PDT)
- Application : The compound has shown promise as a photosensitizer in PDT for cancer treatment. Upon activation by light, it generates ROS that can induce apoptosis in cancer cells.
- Case Study : In vitro studies demonstrated that localized light exposure significantly enhanced the cytotoxic effects of the compound on tumor cells compared to controls.
Antimicrobial Activity
Research indicates that 2H-Naphtho(1,2-d)triazole-5-sulfonic acid exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's structure enhances its ability to penetrate bacterial membranes and disrupt vital cellular processes.
- In vitro Testing : Various strains were tested, showing effective inhibition zones ranging from moderate (10–12 mm) to significant (>15 mm) against multiple pathogens .
Summary of Biological Activities
Synthesis Methods
The synthesis of 2H-Naphtho(1,2-d)triazole-5-sulfonic acid involves several key steps:
- Formation of the Naphtho-triazole Core : Utilizing condensation reactions between appropriate precursors.
- Introduction of Sulfonic Acid Groups : Employing sulfonation techniques to enhance solubility and reactivity.
- Final Purification : Achieving high purity through crystallization or chromatography methods.
Q & A
Q. What are the key synthetic pathways for preparing 2H-naphtho[1,2-d]triazole-5-sulfonic acid derivatives, and how do reaction conditions influence yield?
Synthesis typically involves cyclization of naphthalene sulfonic acid precursors with nitrophenyl-triazole-forming reagents. Electrophilic reagents like polyphosphoric acid and arylsulfenyl chlorides are critical for regioselective cyclization . For example, the nitro group at the 4-position of the phenyl ring requires controlled nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration. Reaction time and temperature significantly impact byproduct formation; prolonged heating (>12 hours at 80°C) may degrade sulfonic acid groups .
Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming purity?
Key techniques include:
- UV-Vis spectroscopy : Confirms π→π* transitions in the naphtho-triazole and nitroaryl moieties (λmax ~350–400 nm).
- ¹H/¹³C NMR : Assigns protons on the triazole ring (δ 8.5–9.0 ppm) and sulfonate groups (δ 3.5–4.0 ppm).
- HPLC-MS : Detects trace impurities (e.g., desulfonated byproducts) using reverse-phase C18 columns with mobile phases containing 0.1% TFA .
Q. What are the solubility properties of this compound in aqueous and organic solvents?
The sodium sulfonate group confers high water solubility (>50 mg/mL at 25°C). In organic solvents like DMSO or DMF, solubility is moderate (~10–20 mg/mL), but precipitation occurs in ethanol or acetone due to ion pairing . Pre-saturation of solvents with sodium chloride can mitigate this .
Advanced Research Questions
Q. How can researchers optimize the synthesis to minimize byproducts such as desulfonated derivatives or regioisomers?
Byproduct formation is linked to:
- Acid concentration : Excess H₂SO₄ during sulfonation promotes desulfonation. Use buffered conditions (pH 6–7) with Na₂SO₄ to stabilize the sulfonate group .
- Catalyst choice : Transition metal catalysts (e.g., Cu(I)) improve triazole cyclization efficiency, reducing regioisomeric impurities .
- Workup protocols : Gradient dialysis (MWCO 500–1000 Da) removes low-molecular-weight impurities .
Q. What mechanistic insights explain the compound’s photostability and electronic interactions in UV-light-exposed applications?
The nitro group acts as an electron-withdrawing moiety, stabilizing the excited state of the triazole ring and reducing photodegradation. Density functional theory (DFT) studies show strong intramolecular charge transfer (ICT) between the nitroaryl and sulfonate groups, which minimizes radical formation under UV light . Experimental validation via time-resolved fluorescence spectroscopy (τ = 2–5 ns) supports this .
Q. How do researchers resolve contradictions in reported spectral data (e.g., NMR shifts or IR stretches) for this compound?
Discrepancies often arise from:
- pH-dependent tautomerism : The triazole ring exists in equilibrium between 1H- and 2H- forms, altering NMR shifts. Use deuterated buffers (e.g., D₂O/NaOD) to lock the dominant tautomer .
- Crystallographic vs. solution-state data : Single-crystal X-ray diffraction confirms the solid-state structure, while solution IR may show broadened sulfonate stretches (νS-O ~1180–1200 cm⁻¹) due to hydration .
Q. What strategies are employed to study the compound’s interactions with biomolecules (e.g., proteins or DNA)?
- Fluorescence quenching assays : Monitor binding to bovine serum albumin (BSA) via Stern-Volmer plots to calculate binding constants (Kb ~10⁴–10⁵ M⁻¹) .
- Molecular docking : Simulate interactions with DNA grooves using AutoDock Vina, leveraging the compound’s planar aromatic system and sulfonate hydrophilicity .
Data Contradiction and Reproducibility Challenges
Q. Why do reported melting points vary across studies (e.g., 79–83°C vs. >300°C)?
Discrepancies arise from:
Q. How can researchers ensure reproducibility in biological assays given batch-to-batch variability?
- Standardized purification : Employ preparative HPLC with ion-pairing agents (e.g., tetrabutylammonium bromide) to ensure >98% purity .
- Control experiments : Include reference compounds (e.g., analogous sulfonated dyes) to benchmark activity .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
